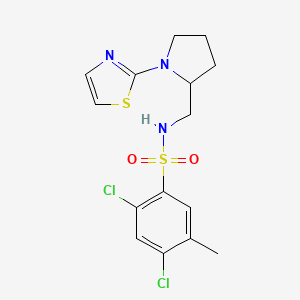

2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O2S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)19-9-11-3-2-5-20(11)15-18-4-6-23-15/h4,6-8,11,19H,2-3,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFILBRYOMHEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Next, the pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives. The benzenesulfonamide group is then attached via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atoms can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

Antibacterial Applications

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial DNA gyrase, a target for antibiotic development. In a study, a related compound demonstrated an IC50 value of less than 10 nM against Escherichia coli DNA gyrase, indicating potent antibacterial properties .

Case Study: Synthesis and Activity

A synthesis method for related thiazole-based compounds involved coupling various acylating agents with thiazole derivatives. The resulting compounds were tested for their efficacy against multiple bacterial strains, revealing promising results in inhibiting growth .

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| 2,4-Dichloro... | E. coli | <10 |

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Pseudomonas aeruginosa | 25 |

Anticonvulsant Activity

The thiazole ring is recognized for its anticonvulsant properties. Several studies have synthesized thiazole derivatives that show significant efficacy in seizure models. For example, a related thiazole-pyrrolidine compound exhibited a median effective dose (ED50) of 18.4 mg/kg in animal models .

Case Study: Structure-Activity Relationship (SAR)

A series of thiazole-linked pyrrolidinones were synthesized and evaluated for their anticonvulsant activity. The SAR analysis revealed that specific substitutions on the thiazole ring significantly influenced the potency against seizures induced by pentylenetetrazol (PTZ) .

| Compound | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |

|---|---|---|---|

| Compound C | 18.4 | 170.2 | 9.2 |

| Compound D | 24.0 | 150.0 | 6.25 |

Anticancer Potential

Recent investigations into thiazole derivatives have revealed their potential as anticancer agents. A study demonstrated that certain thiazole-containing compounds exhibited selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma and glioblastoma .

Case Study: Cytotoxic Activity

In vitro assays were conducted on synthesized thiazole derivatives to assess their anticancer activity against human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | A549 (lung adenocarcinoma) | 23.30 ± 0.35 |

| Compound F | U251 (glioblastoma) | 15.00 ± 0.20 |

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. These interactions can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound can be compared to structurally related sulfonamides, carboxamides, and urea derivatives documented in the literature. Key distinctions include:

Core Heterocycles and Functional Groups

- Thiazole vs. Thiadiazole/Thiophene/Triazole: The target compound features a thiazole ring fused to pyrrolidine, whereas analogs like 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () incorporate a thiadiazole ring. 5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide () contains a thiophene sulfonamide, which differs in aromaticity and electronic distribution compared to the benzene ring in the target compound .

- Sulfonamide vs. Carboxamide/Urea: The sulfonamide group in the target compound contrasts with carboxamide linkages in compounds like 3,4-dichloro-5-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-1H-pyrrole-2-carboxamide (). Sulfonamides generally exhibit stronger hydrogen-bond acceptor capacity due to the sulfonyl group . Urea derivatives (e.g., compounds 11a–11o in ) feature urea (-NHCONH-) linkages, which provide dual hydrogen-bond donor/acceptor sites, often critical for kinase or protease inhibition .

Substituent Effects

- Halogen and Alkyl Groups :

- The 2,4-dichloro-5-methyl substitution on the benzene ring in the target compound contrasts with 3,5-dichloro or trifluoromethyl groups in urea analogs (). Chlorine atoms enhance lipophilicity and metabolic stability, while trifluoromethyl groups increase electron-withdrawing effects .

- Methyl groups (as in the target) may reduce steric hindrance compared to bulkier substituents like benzylsulfonyl groups in .

Physicochemical Properties

A comparative analysis of molecular weights, solubility, and synthetic yields is summarized below:

Notes:

Biological Activity

The compound 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and data tables.

Chemical Structure

The compound can be characterized by its complex structure, which includes a thiazole moiety linked to a pyrrolidine ring and a benzenesulfonamide group. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole and pyrrolidine derivatives. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Mechanism of Action : The compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

- In vitro Studies : In vitro testing has shown that this compound possesses a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL against key pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| K. pneumoniae | 2 |

| P. aeruginosa | 8 |

| A. baumannii | 0.5 |

Anticancer Activity

The anticancer properties of the compound have been evaluated against various cancer cell lines, demonstrating promising results.

- Cell Line Studies : The compound has shown cytotoxic effects with IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the thiazole ring significantly influence the cytotoxic activity. For instance, the presence of electron-donating groups on the phenyl ring enhances activity, while specific substitutions on the thiazole moiety are critical for maintaining efficacy .

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | <10 |

| WM793 (Melanoma) | <20 |

Case Study 1: Antimicrobial Efficacy

A recent investigation into a series of thiazole derivatives revealed that compounds similar to 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide exhibited enhanced antimicrobial activity due to their ability to penetrate bacterial membranes effectively .

Case Study 2: Cancer Cell Line Sensitivity

Another study focused on the sensitivity of various cancer cell lines to this compound, indicating that structural modifications could lead to increased selectivity towards cancerous cells while minimizing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of a thiazole-pyrrolidine intermediate with a benzenesulfonyl chloride derivative. Key steps include:

- Coupling Reactions : Use of sulfonyl chlorides under reflux in glacial acetic acid or pyridine (3–5 hours, room temperature) .

- Purification : Crude products are isolated via acidification (pH 5–6 with HCl), filtration, and recrystallization in solvents like ethanol or acetonitrile .

- Optimization : Temperature control (e.g., 90°C for thiadiazole formation) and solvent selection (DMF or dichloromethane) are critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : 1H/13C NMR to verify chemical shifts (e.g., thiazole protons at δ 7.2–7.8 ppm) and coupling constants .

- Purity Assessment : TLC (Rf values ~0.43–0.78) and HPLC for monitoring reaction progress .

- Thermal Stability : Melting point analysis (e.g., 192–235°C decomposition range) .

Q. How do structural features like the thiazole-pyrrolidine moiety influence biological activity?

- Methodological Answer :

- The thiazole ring enhances π-π stacking with biological targets, while the pyrrolidine group improves solubility and conformational flexibility .

- Chlorine and methyl substituents on the benzene ring increase lipophilicity, potentially enhancing membrane permeability .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or biological interactions of this compound?

- Methodological Answer :

- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in synthesis .

- Docking Studies : Molecular docking with targets like kinases or receptors identifies key interactions (e.g., hydrogen bonding with sulfonamide groups) .

- Machine Learning : Training models on similar sulfonamide derivatives (e.g., PubChem data) to forecast bioactivity or toxicity .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

- Metabolite Profiling : LC-MS to detect degradation products or active metabolites that may skew results .

- Structural Analog Comparison : Cross-reference with analogs (e.g., pyrazole or quinazoline derivatives) to identify substituent-dependent activity trends .

Q. How can reaction yields be improved without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate sulfonamide bond formation .

- Solvent Engineering : Use mixed solvents (e.g., acetonitrile/water) to enhance solubility of intermediates .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect side reactions and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.